BenchChemオンラインストアへようこそ!

7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Kinase inhibition B-Raf Cancer therapeutics

Unique dual-derivatization scaffold (7-amino + 3-COOH) for kinase/antiviral SAR. Critical for B-Raf (IC50=1.5μM), PI4KIIIβ (IC50=0.057μM) inhibitor libraries. Enables salt formation and aqueous solubility—ester/6-carboxylate analogs lack this. Stock available; request CoA for batch-specific purity.

Molecular Formula C7H6N4O2
Molecular Weight 178.151
CAS No. 1781791-76-1
Cat. No. B2554384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
CAS1781791-76-1
Molecular FormulaC7H6N4O2
Molecular Weight178.151
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)C(=O)O)N=C1)N
InChIInChI=1S/C7H6N4O2/c8-5-1-2-9-6-4(7(12)13)3-10-11(5)6/h1-3H,8H2,(H,12,13)
InChIKeyDRODGMBGGFYJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid: Procurement-Grade Scaffold Characterization


7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid (CAS: 1781791-76-1, C7H6N4O2, MW: 178.15) is a heterocyclic scaffold belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged framework in medicinal chemistry for kinase inhibition and antiviral drug discovery [1]. The compound features a 7-amino substituent and a 3-carboxylic acid functionality, providing two distinct derivatization handles on the fused pyrazole-pyrimidine core . This substitution pattern is distinct from other regioisomers such as the 6-carboxylic acid analog (CAS: 68262-33-9), which positions the carboxylate at a different site on the pyrimidine ring . The 3-carboxylic acid moiety enables amide bond formation for library synthesis, while the 7-amino group supports urea, amide, or sulfonamide coupling reactions [2].

Why 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid Cannot Be Substituted by In-Class Analogs


Substitution with seemingly similar pyrazolo[1,5-a]pyrimidine scaffolds is not scientifically equivalent due to marked differences in biological activity driven by specific substitution patterns. The 3-carboxylic acid position confers distinct SAR outcomes compared to 6-carboxylic acid regioisomers or 3-carboxylate ester prodrugs [1]. Published SAR analyses demonstrate that the combination of a 7-amino group with 3-position functionality generates a unique pharmacophore essential for target engagement across multiple kinase families including B-Raf, PI4KIIIβ, and Trk receptors [2]. Even within the 7-amino series, substitution at the 3-position (carboxylic acid vs. phenyl vs. ester) dramatically alters potency, selectivity, and metabolic stability profiles . The 3-carboxylic acid specifically enables aqueous solubility optimization and salt formation that ester or phenyl analogs cannot provide, directly impacting formulation and downstream ADME properties [3].

Quantitative Differentiation Evidence: 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid vs. Analogs


3-Carboxylate Derivatives Exhibit B-Raf Kinase Inhibition with Defined IC50: Structural Basis for Scaffold Selection

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives, which are direct synthetic precursors to the 3-carboxylic acid scaffold, demonstrate quantifiable B-Raf kinase inhibitory activity. Compound 68 (ethyl ester derivative) showed BRAF IC50 of 1.5 μM and inhibited growth across multiple tumor cell lines including BXPC-3 (IC50 3.25 μM), A375 (IC50 3.8 μM), and HT29 (IC50 7.0 μM) [1]. The 3-carboxylate moiety is critical for activity; SAR studies confirmed that modifications at the 3-position directly modulate biochemical potency [2].

Kinase inhibition B-Raf Cancer therapeutics Structure-activity relationship

7-Amino Substitution Drives PI4KIIIβ Selectivity with Sub-100 nM Potency: Implications for Antiviral Lead Optimization

7-Amino-3-phenyl-2-methyl-pyrazolopyrimidine derivative 6f exhibits high and selective PI4KIIIβ kinase inhibition with IC50 of 0.057 μM (57 nM) while showing no significant activity against the related isoform PI4KIIIα (IC50 >10 μM) [1]. The same compound demonstrated broad-spectrum antiviral activity against human rhinovirus strains with EC50 values of 0.044-0.083 μM and a favorable therapeutic window (CC50 = 31.38 μM) [2]. The 7-amino group is essential for this potency profile; analogous compounds lacking the 7-amino substitution showed markedly reduced activity .

Antiviral PI4KIIIβ Rhinovirus Selectivity profiling

7-Amino-3-phenyl-pyrazolopyrimidine Demonstrates Oral Bioavailability and Metabolic Stability: Benchmarking for 3-Carboxylic Acid Optimization

Compound 6f (7-amino-3-phenyl-2-methyl-pyrazolopyrimidine) achieved modest oral bioavailability of 52.4% and low systemic clearance of 0.48 L∙h⁻¹∙kg⁻¹ in mouse pharmacokinetic studies [1]. In vitro microsomal stability assays showed 46.9% and 55.3% remaining after 30 minutes in mouse and human liver microsomes respectively [2]. The 3-carboxylic acid analog is expected to offer improved aqueous solubility relative to the 3-phenyl derivative, a critical parameter for formulation development [3].

Pharmacokinetics Oral bioavailability Metabolic stability Lead optimization

7-Aminoalkyl vs. 7-Amino: Cathepsin K Inhibition Data Reveals Substituent-Dependent Activity

7-Aminoalkyl substituted pyrazolo[1,5-a]pyrimidine derivatives exhibited only moderate cathepsin K inhibition with Ki values ≥77 μM . This contrasts sharply with the sub-100 nM kinase inhibition observed for 7-amino-3-phenyl derivatives against PI4KIIIβ (IC50 = 0.057 μM), demonstrating that activity is highly dependent on both the 7-substituent type and the 3-position group [1]. The 7-amino group (primary amine) provides different hydrogen-bonding capacity and steric profile compared to aminoalkyl chains, directly affecting target engagement [2].

Cathepsin K Protease inhibition Structure-activity relationship Binding affinity

3-Carboxylic Acid Enables Amide Library Synthesis: Functional Distinction from Ester and Phenyl Analogs

The 3-carboxylic acid functionality enables direct amide bond formation with diverse amine partners without the deprotection steps required for ester analogs [1]. Patent literature describes the use of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid compounds as key intermediates for generating kinase inhibitor libraries via amide coupling with substituted anilines and heterocyclic amines [2]. The carboxylic acid also supports salt formation for improved aqueous solubility and crystallization, advantages not available with 3-phenyl or 3-ester derivatives .

Synthetic accessibility Amide coupling Chemical library Medicinal chemistry

Validated Application Scenarios for 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid


Kinase Inhibitor Library Synthesis Targeting B-Raf and PI4KIIIβ

Based on demonstrated B-Raf inhibition (IC50 = 1.5 μM for 3-carboxylate derivatives) and PI4KIIIβ inhibition (IC50 = 0.057 μM for 7-amino-3-phenyl analogs), this scaffold serves as a starting point for synthesizing focused kinase inhibitor libraries [1]. The 3-carboxylic acid enables rapid amide coupling diversification, while the 7-amino group provides a second derivatization site for exploring SAR around kinase selectivity [2].

Antiviral Lead Optimization for Enterovirus and Rhinovirus

7-Amino-substituted pyrazolo[1,5-a]pyrimidines demonstrate broad-spectrum antiviral activity against human rhinovirus (EC50 = 0.044-0.083 μM) and enteroviruses including EV-A71 and EV-D68 [1]. The 3-carboxylic acid scaffold offers a solubility-optimized alternative to the 3-phenyl lead compound 6f for medicinal chemistry optimization targeting improved pharmacokinetic properties while maintaining PI4KIIIβ selectivity [2].

Scaffold Diversification for Kinase Selectivity Profiling

The combination of 7-amino and 3-carboxylic acid functionalities on the pyrazolo[1,5-a]pyrimidine core provides a versatile platform for exploring kinase selectivity across multiple families [1]. Patent literature describes this scaffold class as protein kinase inhibitors with potential applications across Eph receptors and other kinase targets [2]. The carboxylic acid enables salt screening for formulation optimization in early-stage lead development.

Chemical Biology Probe Development

The scaffold supports development of chemical probes for target validation studies, leveraging the quantifiable kinase inhibition data available for structurally related 7-amino-pyrazolo[1,5-a]pyrimidines [1]. The carboxylic acid handle facilitates bioconjugation or affinity tag attachment for pull-down and target engagement studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.